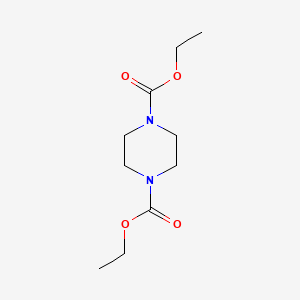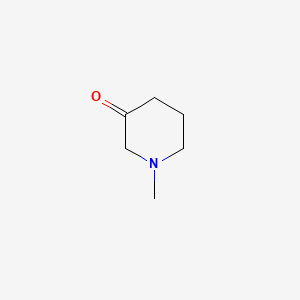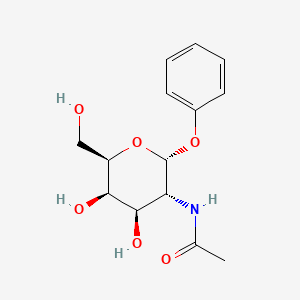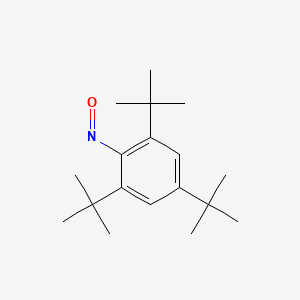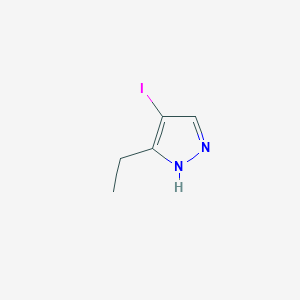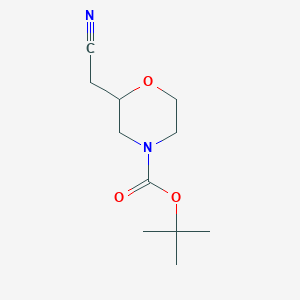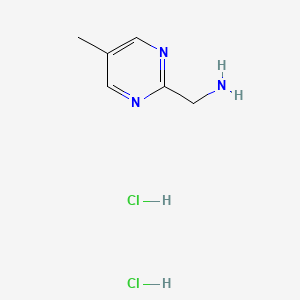![molecular formula C14H15N3O2 B1359880 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-06-0](/img/structure/B1359880.png)
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a benzaldehyde group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrolidine and oxadiazole rings contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves multiple steps. One common method starts with the commercially available terephthalaldehyde. The synthetic route includes an acetal reaction, followed by a nucleophilic reaction, and concludes with a hydrolysis reaction . The reaction conditions often involve the use of dilute hydrochloric acid at elevated temperatures, with magnetic stirring and refluxing to ensure complete reaction .
Analyse Des Réactions Chimiques
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Applications De Recherche Scientifique
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of small molecule inhibitors for anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting various pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include those containing pyrrolidine or oxadiazole rings, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have similar structural features and biological activities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole and 1,3,4-oxadiazole are known for their broad range of chemical and biological properties. 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde stands out due to its combined structural features, which provide a unique set of chemical and biological properties.
Propriétés
IUPAC Name |
4-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-10-11-3-5-12(6-4-11)14-15-13(19-16-14)9-17-7-1-2-8-17/h3-6,10H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPWEKGMUCOJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
